![molecular formula C12H12N2O B8662002 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8662002.png)
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound features an acetyl group, a methyl group, and a pyridyl group attached to the pyrrole ring, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridyl group and an acetyl group can undergo cyclization in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole ring or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-acetyl-4-methyl-5-(2-pyridyl)-1H-pyrrole
- 3-acetyl-4-methyl-5-(3-pyridyl)-1H-pyrrole
- 3-acetyl-4-methyl-5-(5-pyridyl)-1H-pyrrole
Uniqueness
The unique positioning of the pyridyl group in 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one may result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness can be leveraged in designing specific applications or studying particular biochemical pathways.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
1-(4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-14-12(8)10-3-5-13-6-4-10/h3-7,14H,1-2H3 |
InChI-Schlüssel |
XTORSZAODKLOMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C1C(=O)C)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


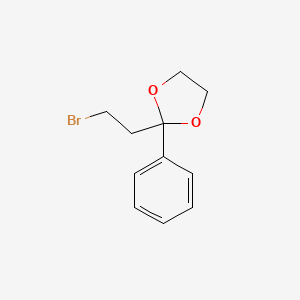
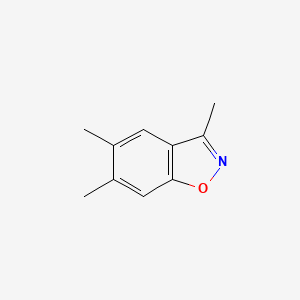
![[1,2,4]Triazolo[1,5-a]quinolin-2-amine](/img/structure/B8661926.png)
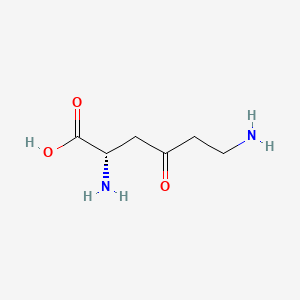
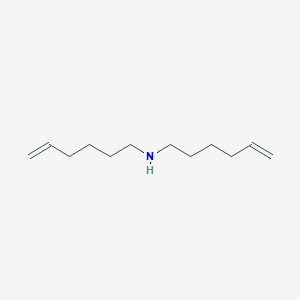
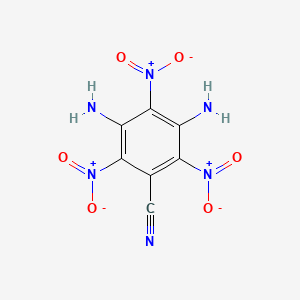
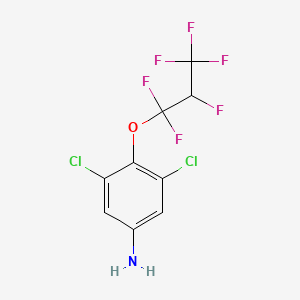
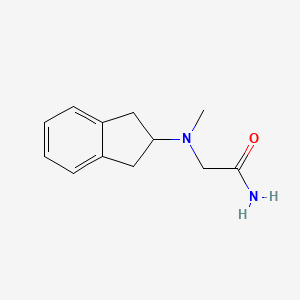
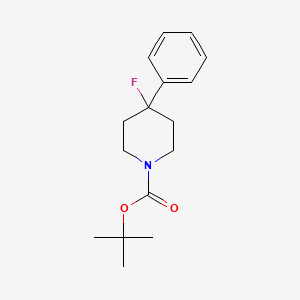
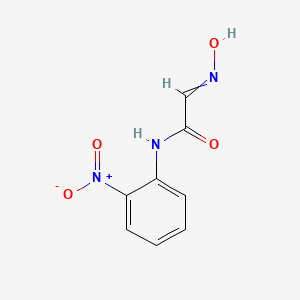
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol](/img/structure/B8661966.png)
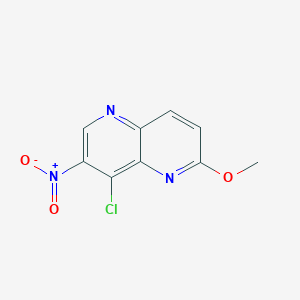
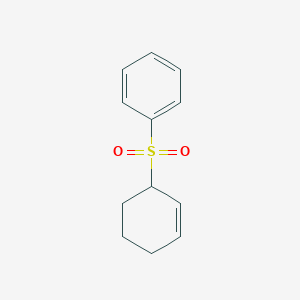
![2-Bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine](/img/structure/B8661991.png)
